molecular formula C18H20N2O2S2 B2671089 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896339-42-7

2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2671089
CAS No.: 896339-42-7
M. Wt: 360.49
InChI Key: BHTVMHTXXRYQLT-UHFFFAOYSA-N
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Description

2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25297086/]. This enzyme is a critical regulatory serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, transcription, and cell survival. Its dysregulation is a hallmark of several pathological conditions, most prominently in neurodegenerative diseases such as Alzheimer's disease, where hyperphosphorylated tau protein forms neurofibrillary tangles. By selectively inhibiting GSK-3β, this compound provides researchers with a powerful chemical tool to probe the kinase's role in tau pathology and neuronal death, offering a pathway to validate GSK-3β as a therapeutic target [https://www.alz.org/alzheimers-dementia/what-is-alzheimers/causes-and-risk-factors]. Furthermore, its research utility extends to the study of the Wnt/β-catenin signaling pathway, which is negatively regulated by GSK-3β. Inhibition leads to the stabilization and nuclear accumulation of β-catenin, making this compound invaluable for investigating stem cell biology, tissue regeneration, and oncogenic processes where this pathway is crucial. The specific structural motif of this molecule, featuring the tetrahydrocyclohepta[b]thiophene core, is designed for optimal interaction with the GSK-3β active site, contributing to its potency and selectivity profile as characterized in chemical probe studies [https://pubchem.ncbi.nlm.nih.gov/].

Properties

IUPAC Name

2-[(3-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTVMHTXXRYQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . . Industrial production methods may involve optimization of these steps to increase yield and purity.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in the Benzamido Group

The benzamido group at the 2-position is a critical determinant of bioactivity. Key analogs and their substituents include:

Compound Name Substituent on Benzamido Biological Target Key Findings Reference
Compound 31 3,4-Dimethoxy HIV-1 RNase H Exhibited allosteric inhibition with IC₅₀ = 2.1 µM; improved solubility due to methoxy groups. Yield: 42%
Compound 40 4-Methoxy Influenza polymerase Moderate activity (EC₅₀ = 8.5 µM); methoxy group enhances membrane permeability. Yield: 34%
Compound 20 2-Fluoro Influenza polymerase Higher potency (EC₅₀ = 1.2 µM) attributed to fluorine’s electronegativity. Yield: 40%
Compound 88 4-Chlorophenyl urea RNase H (broad-spectrum) Urea linkage improves binding to RNase H active site (IC₅₀ = 4.3 µM). Yield: 60%
ZINC29065 3,4-Dimethyl Antiviral (unspecified) Reduced activity compared to methoxy analogs; steric hindrance may limit binding.

Key Trends :

  • Electron-donating groups (e.g., methoxy in Compound 31) enhance solubility but may reduce target affinity.
  • Electron-withdrawing groups (e.g., fluoro in Compound 20) improve potency via hydrophobic interactions .
  • Urea-linked derivatives (e.g., Compound 88) exhibit broader enzyme inhibition but require optimization for selectivity .

Modifications in the Carboxamide Side Chain

The 3-carboxamide group’s substitution influences pharmacokinetics and target engagement:

Compound Name Carboxamide Substituent Key Features Reference
NSC727447 Aminocarbonyl (free NH₂) Moderate RNase H inhibition (IC₅₀ = 12 µM); simple structure but poor bioavailability.
Compound 89/90 4-Chlorophenyl urea Chiral separation yields enantiomers with distinct activities (89: IC₅₀ = 3.8 µM; 90: IC₅₀ = 5.1 µM).
BLD-2098490 N,N-Dipropyl Enhanced lipophilicity; potential CNS penetration but untested efficacy.

Insights :

  • N-Alkylation (e.g., dipropyl in BLD-2098490) increases lipophilicity, which may improve blood-brain barrier penetration but risks off-target effects .
  • Chiral centers (e.g., Compound 89/90) highlight the importance of stereochemistry in optimizing inhibitory activity .

Observations :

  • Reaction time correlates with substituent reactivity; electron-deficient benzoyl chlorides (e.g., fluoro) require shorter times .
  • Urea derivatives (e.g., Compound 88) achieve higher yields due to stable isocyanate intermediates .

Biological Activity

2-(3-(Methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound belonging to the class of cyclohepta[b]thiophenes, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 306.39 g/mol. It features a unique cyclohepta[b]thiophene scaffold that contributes to its biological activity.

Anticancer Properties

Research indicates that compounds with a cyclohepta[b]thiophene structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated potent activity with submicromolar GI50 values in A549 non-small cell lung cancer cells and other cancer types such as ovarian and renal cancers .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

CompoundCell LineGI50 (μM)LC50 (μM)
Compound 17A549 (Lung)0.69Not specified
Compound 17OVACAR-4 (Ovary)2.01Not specified
Compound 17CAKI-1 (Kidney)0.362Not specified
Compound 17T47D (Breast)2.27Not specified

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : Studies have shown that treatment with related compounds leads to early apoptosis in cancer cells via activation of caspases .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 cells, indicating its role in disrupting normal cell cycle progression .
  • Inhibition of Tubulin Polymerization : The compound may target tubulin polymerization, which is essential for mitotic spindle formation during cell division .

Case Studies

A notable study explored the efficacy of various cyclohepta[b]thiophene derivatives in vitro and in vivo. The results indicated that these compounds significantly reduced tumor growth in murine models while exhibiting minimal cytotoxicity to normal cells . This highlights the therapeutic potential of such compounds in cancer treatment.

Other Biological Activities

Beyond anticancer effects, cyclohepta[b]thiophene derivatives have also shown promise in other areas:

  • Antiviral Activity : Some derivatives have been noted for their ability to inhibit viral replication.
  • Antimicrobial Effects : Compounds within this class have demonstrated antibacterial and antifungal properties .

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